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molecular formula C9H11NO3 B8559688 2-(4-Aminophenoxy)propanoic acid

2-(4-Aminophenoxy)propanoic acid

Cat. No. B8559688
M. Wt: 181.19 g/mol
InChI Key: VJYRXSCKENWETD-UHFFFAOYSA-N
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Patent
US07691364B2

Procedure details

To a mixture of 2-(4-Amino-phenoxy)-propionic acid 17 (240 g, 1.103 mol), in methanol (4.8 liters) was passed dry HCl gas at 10° C. for 1 hour and refluxed for 48 hours. Methanol (2.5 liter) was distilled off, ice water (1 liter) was added and the pH was adjusted to 7.5 with K2CO3. Crude 18 was extracted into chloroform, washed with 5% NaHCO3 solution, water, dried over Na2SO4 and distilled to give 18 (80 g, 37.2%) as a brown syrup. The structure was confirmed with NMR.
Quantity
240 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4.8 L
Type
reactant
Reaction Step Three
Name
Yield
37.2%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:13]=[CH:12][C:5]([O:6][CH:7]([CH3:11])[C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.Cl.[CH3:15]O>>[CH3:15][O:9][C:8](=[O:10])[CH:7]([O:6][C:5]1[CH:4]=[CH:3][C:2]([NH2:1])=[CH:13][CH:12]=1)[CH3:11]

Inputs

Step One
Name
Quantity
240 g
Type
reactant
Smiles
NC1=CC=C(OC(C(=O)O)C)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
4.8 L
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 10° C.
CUSTOM
Type
CUSTOM
Details
for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 48 hours
Duration
48 h
DISTILLATION
Type
DISTILLATION
Details
Methanol (2.5 liter) was distilled off
ADDITION
Type
ADDITION
Details
ice water (1 liter) was added
EXTRACTION
Type
EXTRACTION
Details
Crude 18 was extracted into chloroform
WASH
Type
WASH
Details
washed with 5% NaHCO3 solution, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
DISTILLATION
Type
DISTILLATION
Details
distilled

Outcomes

Product
Name
Type
product
Smiles
COC(C(C)OC1=CC=C(C=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: PERCENTYIELD 37.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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